Cas no 92669-01-7 (3,6,9,12,15-Pentaoxanonacosan-1-ol)
92669-01-7 structure
Product Name:3,6,9,12,15-Pentaoxanonacosan-1-ol
CAS No:92669-01-7
MF:C24H50O6
MW:434.650208950043
CID:800863
PubChem ID:14973992
Update Time:2025-04-19
3,6,9,12,15-Pentaoxanonacosan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3,6,9,12,15-Pentaoxanonacosan-1-ol
- 2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol
- Pentaethylene glycol monotetradecyl ether
- Pentaethylene glycol tetradecyl ether
- NS00076610
- SCHEMBL2695552
- 92669-01-7
- starbld0001210
- Pentaethylene glycol monotetradecyl ether, >=99.0% (TLC)
- DTXSID201025017
- MFCD00043364
- G63188
- KXGOCXPKKMVOSB-UHFFFAOYSA-N
-
- Inchi: 1S/C24H50O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-26-17-19-28-21-23-30-24-22-29-20-18-27-16-14-25/h25H,2-24H2,1H3
- InChI Key: KXGOCXPKKMVOSB-UHFFFAOYSA-N
- SMILES: O(CCOCCOCCOCCOCCO)CCCCCCCCCCCCCC
Computed Properties
- Exact Mass: 434.36073931g/mol
- Monoisotopic Mass: 434.36073931g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 27
- Complexity: 291
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 66.4Ų
Experimental Properties
- Melting Point: 32-33 °C
- Refractive Index: 1.456
3,6,9,12,15-Pentaoxanonacosan-1-ol Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
92669-01-7 (3,6,9,12,15-Pentaoxanonacosan-1-ol) Related Products
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- 9004-95-9(Brij 58)
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- 112-34-5(2-(2-Butoxyethoxy)ethanol)
- 3055-97-8(Heptaethylene Glycol Monododecyl Ether)
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